molecular formula C16H13NO3 B14160849 5-methoxy-3-phenyl-1H-indole-2-carboxylic Acid CAS No. 27294-04-8

5-methoxy-3-phenyl-1H-indole-2-carboxylic Acid

Cat. No.: B14160849
CAS No.: 27294-04-8
M. Wt: 267.28 g/mol
InChI Key: XXBOTXOFJPOAAR-UHFFFAOYSA-N
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Description

5-methoxy-3-phenyl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in medicine, biology, and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3-phenyl-1H-indole-2-carboxylic acid can be achieved through several methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method involves the chlorination of 5-methoxy-2-oxindole followed by catalytic reduction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-3-phenyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-methoxy-3-phenyl-1H-indole-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methoxy-3-phenyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, influencing cellular processes and signaling pathways. The exact mechanism depends on the specific biological context and the target receptors involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxyindole-2-carboxylic acid
  • 5-fluoro-3-phenyl-1H-indole-2-carboxylic acid
  • Indole-3-acetic acid

Uniqueness

5-methoxy-3-phenyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

27294-04-8

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

5-methoxy-3-phenyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C16H13NO3/c1-20-11-7-8-13-12(9-11)14(15(17-13)16(18)19)10-5-3-2-4-6-10/h2-9,17H,1H3,(H,18,19)

InChI Key

XXBOTXOFJPOAAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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